Cas no 1248156-06-0 (2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid)

2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid
- 1H-Pyrazole-4-acetic acid, 1-ethyl-α-(1-methylethyl)-
- 1248156-06-0
- EN300-1851233
- AKOS011682090
-
- Inchi: 1S/C10H16N2O2/c1-4-12-6-8(5-11-12)9(7(2)3)10(13)14/h5-7,9H,4H2,1-3H3,(H,13,14)
- InChI Key: XALJTDSVJJELIX-UHFFFAOYSA-N
- SMILES: N1(CC)C=C(C(C(C)C)C(O)=O)C=N1
Computed Properties
- Exact Mass: 196.121177757g/mol
- Monoisotopic Mass: 196.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 206
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.13±0.1 g/cm3(Predicted)
- Boiling Point: 326.3±17.0 °C(Predicted)
- pka: 4.14±0.17(Predicted)
2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1851233-0.25g |
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$3935.0 | 2023-09-19 | |
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$452.00 | 2024-07-10 | |
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1PlusChem | 1P01XIDA-5g |
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2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid |
1248156-06-0 | 95% | 5g |
$3935.0 | 2023-05-26 | |
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1248156-06-0 | 95% | 0.5g |
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2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid Related Literature
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2. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
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Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
Additional information on 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid
Introduction to 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid (CAS No. 1248156-06-0)
2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid, also known by its CAS number 1248156-06-0, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives and is characterized by its unique structural features, which include a pyrazole ring and a substituted butanoic acid moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid can be represented as follows: C12H17N3O2. The compound's molecular weight is approximately 235.28 g/mol, and it exhibits good solubility in polar solvents such as water and ethanol. The presence of the carboxylic acid group imparts acidic properties to the molecule, making it suitable for various chemical reactions and biological assays.
Recent studies have highlighted the potential therapeutic applications of 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid. One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in human immune cells. These findings suggest that 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid could be a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid has also been investigated for its potential anticancer properties. Preclinical studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as the PI3K/Akt pathway and the MAPK/ERK pathway, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid have also been studied to assess its suitability for therapeutic use. In animal models, this compound has shown favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is rapidly absorbed from the gastrointestinal tract and has a moderate plasma half-life, which suggests that it could be administered orally with good bioavailability. Furthermore, preliminary toxicity studies have indicated that 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid is well-tolerated at therapeutic doses, with no significant adverse effects observed.
The synthetic route for preparing 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid has been well-documented in the literature. One common method involves the reaction of 4-bromo-N,N-diethylaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the desired pyrazole derivative. This synthetic approach is scalable and can be adapted for large-scale production, making it suitable for industrial applications.
In conclusion, 2-(1-ethyl-1H-pyrazol-4-yl)-3-methylbutanoic acid (CAS No. 1248156-06-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its anti-inflammatory and anticancer properties, combined with favorable pharmacokinetic profiles, make it an attractive candidate for further preclinical and clinical evaluation. Ongoing research continues to explore new avenues for optimizing its use in drug development and improving its therapeutic efficacy.
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